

Benzenesulfonohydrazide as a Reagent in the Eschenmoser-Tanabe Fragmentation: Application Notes and Protocols

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Compound of Interest

Compound Name: Benzenesulfonohydrazide

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The Eschenmoser-Tanabe fragmentation is a powerful chemical reaction that transforms α,β -epoxyketones into alkynes and carbonyl compounds. This reaction serves as a crucial tool in synthetic organic chemistry, particularly in the construction of complex molecular architectures relevant to natural product synthesis and drug discovery. While p-toluenesulfonylhydrazine is the most frequently cited reagent for this transformation, **benzenesulfonohydrazide** is a closely related aryl sulfonylhydrazine that can also be employed.

This document provides detailed application notes and protocols for the use of **benzenesulfonohydrazide** as a reagent in the Eschenmoser-Tanabe fragmentation.

I. Introduction and Reaction Principle

The Eschenmoser-Tanabe fragmentation, first reported independently by Albert Eschenmoser and Masato Tanabe in 1967, proceeds via the reaction of an α,β -epoxyketone with an aryl sulfonylhydrazine.^[1] The reaction is driven by the formation of a stable nitrogen molecule and results in the cleavage of the C-C bond between the carbonyl and epoxy groups.

The general transformation is as follows:

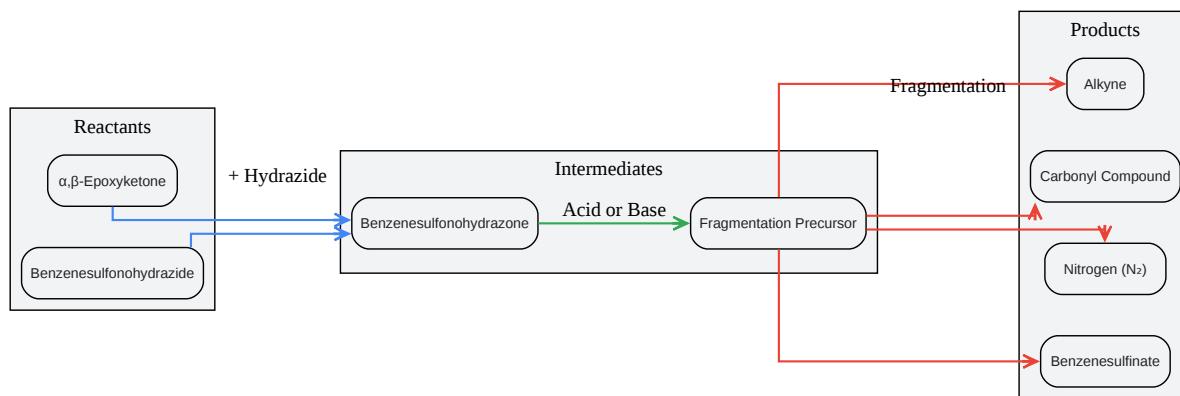


This fragmentation has found applications in the synthesis of macrocyclic compounds, such as muscone, and other complex molecules with potential medicinal applications.[\[1\]](#)

II. Reaction Mechanism

The mechanism of the Eschenmoser-Tanabe fragmentation using **benzenesulfonohydrazide** involves two main stages:

- Hydrazone Formation: The reaction initiates with the condensation of the α,β -epoxyketone with **benzenesulfonohydrazide** to form the corresponding benzenesulfonohydrazone intermediate.
- Fragmentation Cascade: This intermediate then undergoes a fragmentation cascade, which can be initiated by either acid or base. The driving force for this step is the irreversible formation of highly stable nitrogen gas.



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Caption: General mechanism of the Eschenmoser-Tanabe fragmentation.

III. Quantitative Data

While specific quantitative data for the Eschenmoser-Tanabe fragmentation using **benzenesulfonohydrazide** is not extensively tabulated in the literature, the reaction is expected to proceed with similar efficiency to the more commonly used p-toluenesulfonylhydrazine. The following table summarizes representative examples of the Eschenmoser-Tanabe fragmentation with aryl sulfonylhydrazines, providing an indication of the expected yields and conditions.

α,β-Epoxyketone Substrate	Aryl Sulfonylhydrazine	Solvent	Temperatur e (°C)	Yield (%)	Reference
Isophorone oxide	p-Toluenesulfonylhydrazine	Dichloromethane	25	85	Fieser & Fieser, Reagents for Organic Synthesis, Vol. 1
Cyclododecane-derived epoxyketone	p-Toluenesulfonylhydrazine	Dichloromethane/Acetic Acid	20	90	Eschenmoser, A. et al. Helv. Chim. Acta 1967, 50, 2101-2108
Steroidal epoxyketone	p-Toluenesulfonylhydrazine	Dichloromethane	25	78	Tanabe, M. et al. Tetrahedron Lett. 1967, 8, 3943-3946
Acyclic epoxyketone	p-Toluenesulfonylhydrazine	Tetrahydrofuran	25	70-80	Corey, E.J. & Sachdev, H.S. J. Org. Chem. 1975, 40, 579-581

Note: Yields are highly substrate-dependent and optimization of reaction conditions is typically required.

IV. Experimental Protocols

The following is a general protocol for the Eschenmoser-Tanabe fragmentation using **benzenesulfonohydrazide**. This protocol is adapted from established procedures with p-toluenesulfonylhydrazine and should be optimized for specific substrates.

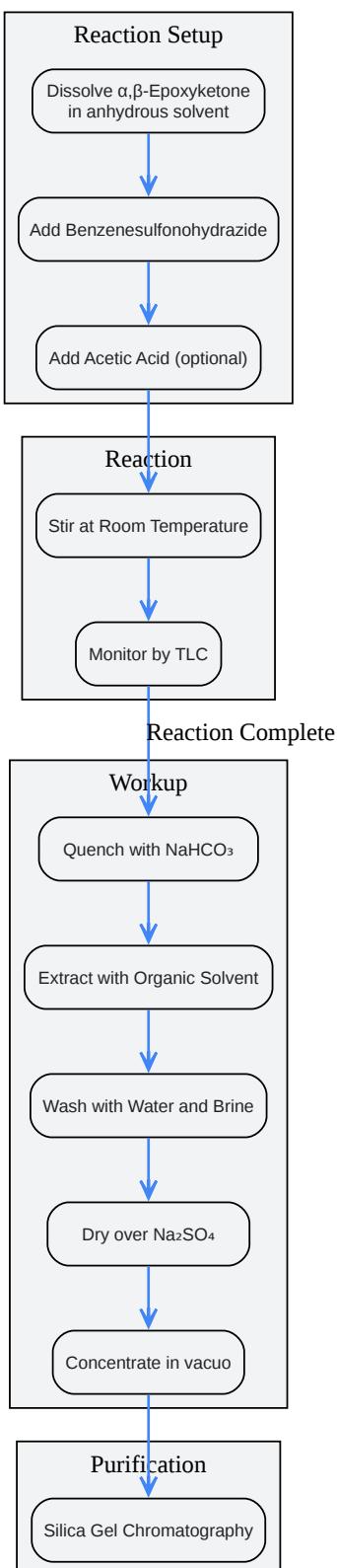
A. Materials and Reagents

- α,β -Epoxyketone
- **Benzenesulfonohydrazide**
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Glacial Acetic Acid (optional, as catalyst)
- Saturated Sodium Bicarbonate Solution
- Brine
- Anhydrous Magnesium Sulfate or Sodium Sulfate
- Silica Gel for column chromatography

B. General Procedure

- Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the α,β -epoxyketone (1.0 eq.) in anhydrous dichloromethane (or THF) to a concentration of approximately 0.1-0.5 M.
- Addition of Reagent: To the stirred solution, add **benzenesulfonohydrazide** (1.1-1.5 eq.).
- Catalyst Addition (Optional): If the reaction is sluggish, a catalytic amount of glacial acetic acid (0.1-0.2 eq.) can be added.

- Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction time can vary from a few hours to overnight.
- Workup:
 - Quench the reaction by adding saturated sodium bicarbonate solution.
 - Separate the organic layer and wash it sequentially with water and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter and concentrate the solution under reduced pressure.
- Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired alkyne and carbonyl products.

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References

- 1. Eschenmoser fragmentation - Wikipedia [en.wikipedia.org]
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